molecular formula C12H7FN4O3 B6169150 3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile CAS No. 1777474-63-1

3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile

Cat. No. B6169150
CAS RN: 1777474-63-1
M. Wt: 274.2
InChI Key:
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Description

3-(2-Fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile (FMNP) is a small molecule that has been widely studied in recent years due to its potential applications in various fields. It has been shown to have various biochemical and physiological effects, and has been used in a variety of laboratory experiments.

Scientific Research Applications

3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile has been used for a variety of scientific research applications, including drug delivery systems, biomaterials, and biocatalysts. It has also been used in the development of novel catalysts for organic synthesis, and in the synthesis of various types of polymers. Furthermore, 3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile has been used in the synthesis of various types of fluorescent probes and in the development of novel nanomaterials.

Mechanism of Action

The mechanism of action of 3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile is not fully understood. However, it is believed that the molecule acts as an electron acceptor, which enables the transfer of electrons from the substrate to the molecule. This process is believed to be responsible for the various biochemical and physiological effects of 3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile.
Biochemical and Physiological Effects
3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, it has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer effects. Furthermore, 3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile has been shown to have an effect on the immune system, and has been shown to be effective in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

The use of 3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is relatively stable and non-toxic. Furthermore, it is soluble in a variety of solvents, making it easy to use in a variety of laboratory experiments. However, there are also some limitations to using 3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile in laboratory experiments. It is not very soluble in water, and it has a low reactivity, making it difficult to use in certain types of reactions.

Future Directions

There are several potential future directions for the use of 3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile in scientific research. For example, it could be used in the development of new drug delivery systems, or in the development of novel biomaterials. Additionally, it could be used in the development of new catalysts for organic synthesis, or in the synthesis of various types of polymers. Furthermore, it could be used in the development of new fluorescent probes, or in the development of novel nanomaterials. Finally, it could be used in the development of new therapies for various diseases, such as cancer.

Synthesis Methods

3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile can be synthesized through the reaction of 2-fluoro-5-methyl-4-nitrophenol and pyrazine-2-carbonitrile. The reaction is carried out in a three-necked round-bottomed flask, equipped with a condenser, a thermometer and a nitrogen inlet. The reaction is heated to 130°C, and the reaction mixture is stirred for 2 hours. The reaction is then cooled to room temperature and the product is isolated and purified by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile involves the reaction of 2-chloro-5-methyl-4-nitrophenol with 2-fluoropyrazine-3-carbonitrile in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloro-5-methyl-4-nitrophenol", "2-fluoropyrazine-3-carbonitrile", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-5-methyl-4-nitrophenol and 2-fluoropyrazine-3-carbonitrile in a suitable solvent (e.g. DMF, DMSO)", "Step 2: Add a base (e.g. potassium carbonate) to the reaction mixture and stir at room temperature for several hours", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain 3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile as a solid" ] }

CAS RN

1777474-63-1

Product Name

3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile

Molecular Formula

C12H7FN4O3

Molecular Weight

274.2

Purity

95

Origin of Product

United States

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